2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene is an organic compound with a complex aromatic structure It is characterized by the presence of a chloro group, a methoxyphenoxy group, and a nitro group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene typically involves the nitration of 2-Chloro-1-(4-methoxyphenoxy)benzene. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced separation techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic medium.
Major Products Formed
Reduction: 2-Amino-1-(4-methoxyphenoxy)-4-nitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Chloro-1-(4-hydroxyphenoxy)-4-nitrobenzene.
Scientific Research Applications
2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxyphenoxy group may also contribute to the compound’s activity by enhancing its binding affinity to target molecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-1-methoxy-4-methylbenzene
- 2-Chloro-1-(4-methoxyphenoxy)-4-(methylsulfonyl)benzene
- 2-Chloro-1-methoxy-4-(4-methoxyphenoxy)benzene
Uniqueness
2-Chloro-1-(4-methoxyphenoxy)-4-nitrobenzene is unique due to the presence of both a nitro group and a methoxyphenoxy group, which impart distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C13H10ClNO4 |
---|---|
Molecular Weight |
279.67 g/mol |
IUPAC Name |
2-chloro-1-(4-methoxyphenoxy)-4-nitrobenzene |
InChI |
InChI=1S/C13H10ClNO4/c1-18-10-3-5-11(6-4-10)19-13-7-2-9(15(16)17)8-12(13)14/h2-8H,1H3 |
InChI Key |
RPHHOZAROZKTSI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.